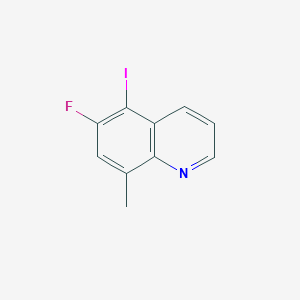

6-Fluoro-5-iodo-8-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FIN |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

6-fluoro-5-iodo-8-methylquinoline |

InChI |

InChI=1S/C10H7FIN/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,1H3 |

InChI Key |

TUXZWNPWNGYGEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 5 Iodo 8 Methylquinoline and Its Close Structural Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Construction

The construction of the quinoline scaffold is a well-established field in organic synthesis, with several named reactions providing reliable access to this important heterocyclic system.

Knorr and Doebner-Miller Quinoline Syntheses and their Derivatives

The Knorr quinoline synthesis , first described by Ludwig Knorr in 1886, is a classic method that involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.org Variations in reaction conditions, such as the amount of acid used, can influence the product distribution, sometimes leading to the formation of 4-hydroxyquinolines as competing products. wikipedia.org For instance, the use of a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline (B1666331) derivative. wikipedia.org Triflic acid has also been recommended as an effective catalyst for this cyclization. wikipedia.org This method has been utilized to synthesize a variety of substituted quinolines, including those with bromo and veratrole moieties. iipseries.org

The Doebner-Miller reaction offers another versatile route to quinolines, reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by either Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid. wikipedia.orgslideshare.net A key feature of the Doebner-Miller reaction is the in situ generation of the α,β-unsaturated carbonyl compound from an aldol (B89426) condensation of two carbonyl compounds, a variation known as the Beyer method. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org This method has been successfully applied to synthesize quinaldines (2-methylquinolines) and lepidines (4-methylquinolines). acs.orgcdnsciencepub.com

Table 1: Comparison of Classical Quinoline Syntheses

| Feature | Knorr Quinoline Synthesis | Doebner-Miller Reaction |

| Starting Materials | β-ketoanilides | Anilines and α,β-unsaturated carbonyls |

| Key Reagents | Strong acids (e.g., H₂SO₄, PPA) | Lewis or Brønsted acids |

| Primary Product | 2-Hydroxyquinolines | Substituted quinolines |

| Key Variations | Can form 4-hydroxyquinolines | Beyer method (in situ carbonyl generation) |

Multicomponent Reaction (MCR) Strategies for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules, including diverse quinoline scaffolds. bohrium.comrsc.org These one-pot reactions combine three or more starting materials to construct the target molecule, often with high levels of structural diversity and complexity. bohrium.comrsc.orgresearchgate.net Various catalytic systems, including metallic, non-metallic, nanoparticle, and photocatalysts, have been employed to facilitate these transformations under environmentally benign conditions. bohrium.com

For example, a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water catalyzed by bismuth triflate has been developed for the synthesis of coumarin-fused dihydroquinolines. rsc.org These can be subsequently oxidized to the corresponding quinolines. rsc.org Other notable MCRs for quinoline synthesis include the Povarov, Gewald, and Ugi reactions. rsc.org The use of arynes in MCRs with quinolines and aldehydes has also been reported to produce benzoxazino quinoline derivatives. acs.org These MCR strategies offer a powerful and sustainable alternative to traditional methods for generating libraries of functionalized quinolines. bohrium.comrsc.org

Regioselective Introduction of Halogen and Alkyl Substituents

The precise placement of halogen and alkyl groups on the quinoline ring is critical for fine-tuning the properties of the final compound. This requires the use of regioselective synthetic methods.

Directed Halogenation Techniques for Fluoro and Iodo Positions

The introduction of fluorine and iodine at specific positions on the quinoline ring often requires specialized techniques. For the synthesis of a 6-fluoro-5-iodo-8-methylquinoline, methods for both fluorination and iodination are paramount.

Direct C-H iodination of quinolines has been achieved using a radical-based protocol. This method demonstrates C3 selectivity for both quinolines and quinolones. rsc.orgnih.gov For the synthesis of a 6-bromo-4-iodoquinoline, a five-step synthesis starting from triethyl orthoformate, Meldrum's acid, and 4-bromoaniline (B143363) has been reported. atlantis-press.comresearchgate.net This process involves a cyclization reaction followed by chlorination and subsequent iodination, where the chloro group at the 4-position is replaced by iodine using sodium iodide in acetonitrile. atlantis-press.com

For fluorination , palladium-catalyzed methods have been developed. For instance, the C–H fluorination of 8-methylquinolines has been achieved using Selectfluor™ as the fluorinating agent. researchgate.net Additionally, a Pd-mediated C–H radiofluorination of 8-methylquinoline (B175542) derivatives using Ag[¹⁸F]F has been reported, highlighting advanced techniques for introducing fluorine. rsc.org Nucleophilic fluorination can also be achieved using reagents like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). rsc.org

Table 2: Selected Halogenation Methods for Quinolines

| Halogen | Position | Method | Reagents | Reference |

| Iodine | C3 | Radical C-H Iodination | - | rsc.orgnih.gov |

| Iodine | C4 | Substitution of Chloro | NaI, Acetonitrile | atlantis-press.com |

| Fluorine | C-H of 8-methylquinoline | Pd-catalyzed C-H Fluorination | Selectfluor™ | researchgate.net |

| Fluorine (¹⁸F) | C-H of 8-methylquinoline | Pd-mediated C-H Radiofluorination | Ag[¹⁸F]F | rsc.org |

Targeted Methylation Methods at Quinoline Positions

The introduction of a methyl group at a specific position, such as the C8 position in the target molecule, is a crucial synthetic step. The selective methylation of quinolines can be influenced by various factors. For instance, a base-free N-methylation of N-heterocyclic compounds, including quinolines, has been reported using iodomethane (B122720) under ambient conditions. rsc.org

For C-H methylation at specific positions, transition metal catalysis is often employed. For example, C8-selective methylation of quinoline N-oxides has been achieved using potassium aryltrifluoroborates. researchgate.net The position of existing substituents on the quinoline ring can direct the regioselectivity of further functionalization. For example, rhodium(I) complexes have been shown to react with 2-, 6-, and 7-methylquinoline (B44030) to form rhodium(I)-(4-quinolinyl) species, while 3-, 4-, and 5-methylquinoline (B1294701) lead to rhodium(I)-(2-quinolinyl) derivatives. researchgate.net A modified Skraup reaction has been used for the synthesis of 6-chloro-8-methylquinoline (B132775) from 4-chloro-2-methylaniline. chemicalbook.com

Advanced C-H Functionalization in Quinoline Synthesis

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, providing novel pathways for the preparation of functionalized quinolines. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.govacs.org

Transition metal catalysis, particularly with metals like palladium, rhodium, and copper, has been instrumental in the development of regioselective C-H functionalization methods for quinolines. nih.govnih.gov While the C2 position is often readily functionalized due to the directing effect of the nitrogen atom, significant progress has been made in achieving functionalization at more distal positions (C3–C8). acs.orgnih.gov

The use of quinoline N-oxides has proven to be a valuable strategy for directing functionalization to the C8 position. acs.org Furthermore, C-H functionalization allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroaryl moieties, significantly expanding the chemical space of accessible quinoline derivatives. rsc.orgnih.gov These advanced methods hold great promise for the efficient and selective synthesis of complex quinoline-based molecules. rsc.org

Iridium-Catalyzed C-H Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, including quinolines. nih.govelsevierpure.comrsc.org This methodology allows for the direct conversion of a C-H bond into a versatile boronic ester, which can then be subjected to a wide range of subsequent transformations.

In the context of fluoroquinolines, iridium-catalyzed borylation offers a regioselective pathway to functionalized products. nih.govelsevierpure.com Studies have demonstrated that the borylation of 6-fluoroquinolines proceeds with high selectivity at the C7 position. acs.org This selectivity is primarily governed by steric factors, with the catalyst preferentially activating the most accessible C-H bond. rsc.org However, electronic effects also play a role, particularly when reactions are conducted at lower temperatures. rsc.org

The typical reaction conditions for the iridium-catalyzed borylation of fluoroquinolines involve the use of an iridium precursor, such as [Ir(OMe)COD]₂, and a bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. acs.org The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at elevated temperatures. acs.org

Table 1: Iridium-Catalyzed C-H Borylation of a 6-Fluoroquinoline (B108479) Derivative

| Substrate | Catalyst System | Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 6-Fluoro-4-methoxyquinoline | [Ir(OMe)COD]₂ / dtbpy | B₂pin₂ | THF | 80 | 6-Fluoro-4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 85 | acs.org |

The resulting 7-borylated 6-fluoroquinoline is a valuable intermediate. The boronic ester can be readily converted to other functional groups. For instance, it can undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents, or it can be transformed into iodo, bromo, or hydroxyl groups through subsequent reactions. acs.org This two-step sequence of borylation followed by halogenation provides a viable, albeit indirect, route to compounds like 6-fluoro-7-iodo-8-methylquinoline, a close structural analog of the title compound.

Metal-Free C-H Functionalization Approaches for Iodination

Recent advancements in synthetic methodology have focused on the development of metal-free C-H functionalization reactions, which offer advantages in terms of cost, toxicity, and ease of product purification. For the direct iodination of quinolines, a notable metal-free approach involves the regioselective halogenation of 8-substituted quinolines. rsc.org

This method facilitates the direct iodination at the C5 position of the quinoline ring system, a position that can be challenging to access through traditional electrophilic aromatic substitution due to the directing effects of the quinoline nitrogen. rsc.org The reaction proceeds under mild, aerobic conditions at room temperature, utilizing an iodine source such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). rsc.org

The success of this methodology hinges on the presence of a directing group at the C8 position. A variety of substituents at this position, including amino and alkoxy groups, have been shown to effectively direct the halogenation to the C5 position with high regioselectivity. rsc.org This strategy is particularly relevant for the synthesis of this compound, as the 8-methyl group could potentially serve as a directing element, guiding the iodinating agent to the desired C5 position.

Table 2: Metal-Free C5-Iodination of an 8-Substituted Quinoline

| Substrate | Iodinating Agent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 8-Methoxyquinoline | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile | Room Temp | 5-Iodo-8-methoxyquinoline | 45 | rsc.org |

This metal-free approach represents a highly atom-economical and environmentally benign pathway to C5-iodinated quinolines. rsc.org The operational simplicity and broad functional group tolerance make it an attractive method for the synthesis of complex quinoline derivatives. rsc.org

Palladium-Catalyzed C-H Activation and Arylation Strategies

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon bonds and offering a powerful alternative to classical cross-coupling reactions. nih.gov In the realm of quinoline chemistry, palladium catalysis has been extensively employed for C-H arylation, providing access to a diverse range of arylated quinoline derivatives. nih.govacs.orgacs.org

The regioselectivity of palladium-catalyzed C-H arylation of quinolines can be tuned by the choice of reaction conditions, particularly the use of an N-oxide directing group. nih.govacs.org While direct C-H arylation of quinoline often favors the C2 position, the use of quinoline N-oxides can steer the arylation to the C8 position. nih.govnih.gov This C8 selectivity is unusual for palladium catalysis and is influenced by factors such as the solvent and the presence of additives. nih.govacs.org

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and an aryl halide or its equivalent as the coupling partner. The reaction conditions can be significantly accelerated using microwave irradiation. nih.gov This methodology exhibits a broad substrate scope with respect to both the quinoline N-oxide and the iodoarene, and it demonstrates excellent functional group tolerance. nih.gov

Table 3: Palladium-Catalyzed C8-Arylation of a Quinoline N-Oxide

| Quinoline Substrate | Arylating Agent | Catalyst | Solvent | Additive | Product | Yield (%) | Reference |

| Quinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ | Dichloroethane (DCE) | 3,5-Dinitrobenzoic acid | 8-(p-Tolyl)quinoline N-oxide | 85 | nih.gov |

While this method focuses on arylation rather than iodination, it highlights a sophisticated strategy for functionalizing the quinoline core at a specific position through C-H activation. The principles of directed C-H activation are transferable and could potentially be adapted for other functionalization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 5 Iodo 8 Methylquinoline

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

It is possible that the spectroscopic data for 6-Fluoro-5-iodo-8-methylquinoline exists within proprietary databases of chemical suppliers or in unpublished academic research. Should this data be made available, a detailed and scientifically accurate article adhering to the requested structure could be generated.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar, thermally labile molecules like this compound. In a typical ESI-MS experiment, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, primarily protonated molecules ([M+H]⁺).

For this compound, the expected molecular weight is approximately 301.0 g/mol . ESI-MS analysis would be anticipated to show a prominent peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 302.0. The high-resolution mass spectrometry (HRMS) variant of this technique would provide the exact mass to several decimal places, allowing for the unambiguous confirmation of its elemental composition (C₁₀H₇FIN). The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of iodine (¹²⁷I).

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Information Provided |

| [M+H]⁺ | ~302.0 | Molecular Weight Confirmation |

| High-Resolution [M+H]⁺ | ~301.9764 | Elemental Composition |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the precise positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure. It would confirm the substitution pattern on the quinoline (B57606) ring, showing the fluorine atom at position 6, the iodine atom at position 5, and the methyl group at position 8. Furthermore, this technique would reveal crucial information about the planarity of the quinoline ring system and the orientation of the substituents relative to the ring. Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding involving the iodine atom, would also be elucidated, providing insights into the crystal packing and solid-state properties of the material.

Vibrational Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The FTIR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the quinoline ring would typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring system would produce a set of characteristic peaks between 1650 and 1400 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 and 1375 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region, while the C-I stretching vibration would be found at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2950-2850 | Stretching |

| Aromatic C=C, C=N | 1650-1400 | Stretching |

| Methyl C-H | 1450, 1375 | Bending |

| C-F | 1250-1000 | Stretching |

| C-I | 600-500 | Stretching |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands. These bands are typically associated with π → π* transitions of the quinoline aromatic system. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the fluoro, iodo, and methyl groups would be expected to cause shifts in the absorption maxima compared to unsubstituted quinoline.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is specifically sensitive to species that have unpaired electrons. This includes free radicals, transition metal complexes with unpaired electrons, and triplet states.

For this compound in its ground state, it is a diamagnetic molecule with all electrons paired. Therefore, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be a valuable tool for studying the potential formation of radical intermediates of this compound under specific reaction conditions, such as during electrochemical oxidation or reduction, or upon photochemical excitation. If a radical cation or anion of this compound were to be generated, EPR spectroscopy would provide detailed information about the distribution of the unpaired electron spin density across the molecule. Similarly, if this compound were used as a ligand to form a paramagnetic metal complex, EPR would be instrumental in characterizing the electronic structure of the metal center.

Computational Chemistry and Theoretical Studies on 6 Fluoro 5 Iodo 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of quinoline (B57606) derivatives.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of 6-Fluoro-5-iodo-8-methylquinoline is the determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. For this, a suitable level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p), is typically employed. nih.gov The quinoline core is expected to be largely planar, with the methyl, fluoro, and iodo substituents influencing the local geometry.

Conformational analysis would primarily focus on the orientation of the methyl group's hydrogen atoms relative to the quinoline ring. While rotation around the C-C bond of the methyl group is generally facile, identifying the lowest energy rotamer is crucial for accurate subsequent calculations. Due to the steric bulk of the adjacent iodine atom, the methyl group's rotation might be slightly hindered, leading to a preferred orientation that minimizes steric clash.

Table 1: Illustrative Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C5-I | 2.10 Å |

| C6-F | 1.36 Å | |

| C8-C(methyl) | 1.51 Å | |

| N1-C2 | 1.37 Å | |

| C8-N1 | 1.38 Å | |

| Bond Angle | I-C5-C6 | 121.5° |

| F-C6-C5 | 119.8° | |

| C(methyl)-C8-C7 | 122.0° | |

| C(methyl)-C8-N1 | 118.5° | |

| Dihedral Angle | F-C6-C5-I | 179.8° |

| C7-C8-C(methyl)-H | 60.5° |

Note: The data in this table is hypothetical and serves as a scientifically plausible illustration based on known values for similar molecular fragments. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

Understanding the electronic structure of this compound is key to predicting its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and potentially the iodine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the quinoline ring. The presence of the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom will modulate the energies of these orbitals. DFT calculations can precisely map the spatial distribution of these frontier orbitals and calculate the energy gap. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: This data is illustrative, based on typical values for halogenated aromatic systems. emerginginvestigators.org The actual HOMO-LUMO gap would be determined by specific DFT calculations.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a newly synthesized compound like this compound. Theoretical calculations can provide vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govresearchgate.net

By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. These theoretical spectra can then be compared with experimental data, aiding in the assignment of vibrational modes to specific molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure. derpharmachemica.com For UV-Vis spectra, time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. researchgate.net Often, a good agreement is found between theoretical and experimental spectroscopic data. derpharmachemica.com

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data (Illustrative) | Corresponding Experimental Finding (Hypothetical) |

| FT-IR | C-F stretch: ~1250 cm⁻¹ | Strong absorption band around 1245 cm⁻¹ |

| C-I stretch: ~550 cm⁻¹ | Absorption band around 540 cm⁻¹ | |

| ¹H-NMR | Methyl protons: ~2.6 ppm | Singlet at δ 2.58 |

| Aromatic protons: 7.2-8.5 ppm | Multiplets in the aromatic region | |

| UV-Vis (TD-DFT) | λ_max: ~315 nm (π → π*) | Absorption maximum at 318 nm |

Note: This table presents a hypothetical correlation. The accuracy of the prediction depends on the level of theory and the experimental conditions.

Quantum Chemical Calculations for Advanced Electronic Structure Insights

Beyond standard DFT, more advanced quantum chemical methods can provide deeper insights into the electronic structure of this compound. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can reveal the nature of the bonding between the halogen atoms and the quinoline ring and quantify the intramolecular charge transfer characteristics.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating their role as potential sites for electrophilic attack, while regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular material are governed by how the individual molecules pack together. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties such as d_norm (which highlights contacts shorter than van der Waals radii in red), shape index, and curvedness onto the surface, one can gain a detailed understanding of the packing motifs. mdpi.com

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Hypothetical Contribution to Hirshfeld Surface (%) |

| H···H | 40.5 |

| C···H / H···C | 22.1 |

| I···H / H···I | 15.3 |

| F···H / H···F | 8.7 |

| N···H / H···N | 5.2 |

| C···C (π-π stacking) | 4.8 |

| I···F / F···I | 1.5 |

| Other | 1.9 |

Note: This data is hypothetical and illustrates the expected types and relative importance of intermolecular interactions based on the molecular structure. Actual contributions would be determined from the crystal structure and Hirshfeld analysis.

Role of 6 Fluoro 5 Iodo 8 Methylquinoline As a Synthetic Building Block in Diverse Applications

Precursor for the Synthesis of More Complex Fluorinated Quinoline (B57606) Derivatives

The presence of both fluorine and iodine atoms on the quinoline core of 6-Fluoro-5-iodo-8-methylquinoline provides orthogonal handles for synthetic transformations. The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes this compound a strategic precursor for the synthesis of more elaborate fluorinated quinoline derivatives.

Chemists can leverage well-established reactions such as the Suzuki-Miyaura coupling to introduce aryl or vinyl groups, the Sonogashira coupling for the installation of alkynyl moieties, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.orgsoton.ac.ukresearchgate.net These transformations would allow for the construction of a diverse library of polysubstituted quinolines, which are scaffolds of interest in medicinal chemistry and materials science. The fluorine substituent, known to enhance metabolic stability and modulate electronic properties, would be retained in the final products, imparting desirable characteristics. researchgate.net

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactant | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 6-Fluoro-5-aryl-8-methylquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 6-Fluoro-5-alkynyl-8-methylquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 6-Fluoro-5-(amino)-8-methylquinoline |

Scaffold for the Design and Synthesis of Novel Functional Materials

The quinoline ring system is a known chromophore and has been utilized in the design of various functional materials. The specific substitution pattern of this compound offers a platform for creating novel materials with tailored properties.

Applications in Optoelectronic Devices, such as Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Quinoline derivatives are recognized for their potential in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and photovoltaics. The conjugated π-system of the quinoline core can be extended and modified through reactions at the iodo position, allowing for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge injection, transport, and recombination in OLED devices. The introduction of specific aryl or heteroaryl groups can lead to materials with desired emission colors and improved quantum efficiencies.

Similarly, in the field of photovoltaics, quinoline-based materials can act as electron donors or acceptors in the active layer of organic solar cells. The ability to systematically modify the structure of this compound allows for the optimization of light absorption and energy conversion efficiency.

Ligand in Coordination Chemistry for Metal Complex Formation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. While the methyl group at the 8-position might introduce some steric hindrance, this compound can still function as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the photophysical and electronic properties of the organic ligand, leading to applications in areas such as catalysis, sensing, and molecular magnetism. The specific electronic effects of the fluoro and iodo substituents would influence the coordination properties and the stability of the resulting metal complexes.

Future Research Directions for 6 Fluoro 5 Iodo 8 Methylquinoline Chemistry

Development of Innovative and Sustainable Synthetic Routes, Incorporating Green Chemistry Principles

Traditional methods for synthesizing quinoline (B57606) scaffolds often involve harsh conditions, toxic reagents, and low atom economy. acs.orgresearchgate.net The future of synthesizing 6-fluoro-5-iodo-8-methylquinoline and its analogs lies in the adoption of green chemistry principles, focusing on efficiency, safety, and environmental stewardship.

Innovative approaches aim to minimize waste and energy consumption. Strategies such as one-pot multicomponent reactions (MCRs) under solvent-free conditions represent a promising direction. frontiersin.org The use of reusable solid acid catalysts like Nafion NR50, particularly in conjunction with microwave irradiation, has proven effective for Friedländer-type syntheses, offering high yields and operational simplicity. organic-chemistry.org Further research could adapt these methods for the specific substituents of this compound.

The development of catalytic systems using earth-abundant and non-toxic metals is a key goal. Copper-catalyzed dehydrogenative coupling reactions, for instance, provide a sustainable pathway to quinolines from readily available starting materials under aerobic conditions. ijstr.org Similarly, nickel-catalyzed processes that enable quinoline synthesis from aminoaryl alcohols and ketones or secondary alcohols are being explored. organic-chemistry.org Transition-metal-free approaches, such as those utilizing iodine or TBAB as catalysts or proceeding without any catalyst under microwave irradiation, are also gaining traction for their environmental benefits. capes.gov.brresearchgate.net

Future synthetic strategies should prioritize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Oxidative dehydrogenative coupling (ODC) is an excellent example of an atom-economic reaction. rsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as glycerol, in reactions with anilines to form the quinoline core. researchgate.net

Benign Solvents: Shifting towards water or ethanol (B145695) as reaction media, or eliminating solvents altogether. researchgate.netresearchgate.net

Catalyst Reusability: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Quinolines

| Strategy | Catalyst Example | Key Advantages | Source(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Nafion NR50 | Reduced reaction times, high yields, reusable catalyst. | organic-chemistry.org |

| Copper Catalysis | Cu(II)-pincer complex | Use of cheap, air-stable catalyst; aerobic conditions. | ijstr.org |

| Metal-Free Synthesis | None (Microwave) | Avoids metal contamination, simple workup. | capes.gov.br |

| Oxidative Dehydrogenative Coupling | Transition metal oxide/Bi(III) | Atom-economic, solvent- and oxidant-free. | rsc.org |

Exploration of Advanced Functionalization and Derivatization Strategies for Enhanced Molecular Complexity

The this compound scaffold is primed for extensive derivatization, allowing for the generation of a diverse library of complex molecules. The three distinct functional handles—the C-I bond, the C-F bond, and the 8-methyl group—can be targeted with high selectivity.

C(sp²)-I Bond Functionalization: The carbon-iodine bond is a versatile anchor for numerous cross-coupling reactions. fiveable.mewikipedia.org Future work should focus on leveraging this site for:

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl substituents.

Sonogashira Coupling: To install alkyne moieties, which are valuable for further transformations and in materials science.

Buchwald-Hartwig Amination: For the synthesis of amino-quinoline derivatives.

Carbonylative Couplings: To introduce ketone or ester functionalities.

C(sp³)-H Bond Functionalization of the 8-Methyl Group: The 8-methyl group is not merely a passive substituent. Its proximity to the quinoline nitrogen atom facilitates chelation-assisted C(sp³)-H activation, a powerful tool for direct functionalization. nih.gov Transition-metal catalysis, particularly with rhodium, ruthenium, and palladium, has been shown to be effective for the selective alkylation and arylation of 8-methylquinolines. nih.govresearchgate.netacs.org Research can be directed towards:

Direct Alkylation: Using olefins to form longer alkyl chains at the 8-position under redox-neutral conditions. acs.org

Arylation and Vinylation: Introducing aromatic and vinylic groups through oxidative C-H activation pathways.

Oxidative Functionalization: Converting the methyl group into an ether or ester, as demonstrated by palladium-catalyzed reactions. rsc.org

Derivatization via the Fluoro Group: While the C-F bond is generally robust, nucleophilic aromatic substitution (SNAr) can be explored, particularly if additional activating groups are introduced onto the ring.

By combining these strategies, a high degree of molecular complexity can be achieved. For example, a sequential functionalization approach could involve a Sonogashira coupling at the C-5 iodo position, followed by a Rh-catalyzed C(sp³)-H alkylation of the 8-methyl group, yielding a highly substituted and complex quinoline derivative.

Table 2: Potential Functionalization Strategies for this compound

| Site of Functionalization | Reaction Type | Potential Reagent | Catalyst Example | Source(s) |

|---|---|---|---|---|

| 5-Iodo | Suzuki Coupling | Arylboronic acid | Palladium complexes | rsc.org |

| 5-Iodo | Sonogashira Coupling | Terminal alkyne | Palladium/Copper complexes | mdpi.com |

| 8-Methyl | C(sp³)-H Alkylation | Olefins (e.g., acrylates) | [RuCl₂(p-cymene)]₂ | acs.org |

| 8-Methyl | C(sp³)-H Alkenylation | Alkynes | Ni-AlMe₃ system | mdpi.com |

| 8-Methyl | C(sp³)-H Etherification | Phenyliodine diacetate | Palladium complexes | rsc.org |

Deeper Mechanistic Understanding of Complex Transformations through Integrated Experimental and Computational Approaches

To move beyond empirical discovery and enable rational design, a profound understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential. An integrated approach that combines experimental techniques with high-level computational studies provides the most powerful platform for this endeavor. rsc.orgresearchgate.net

Experimental studies can provide crucial insights into reaction pathways. Techniques such as:

Kinetic Studies: To determine reaction orders and rate-determining steps. acs.org

Deuterium Labeling: To probe the nature of C-H bond cleavage and other key steps. acs.org

Isolation and Characterization of Intermediates: To directly observe species along the reaction coordinate, such as the five-membered palladacycle intermediates proposed in C-H activation cycles. rsc.org

Radical Trapping Experiments: To determine if radical pathways are involved, for instance, by using TEMPO. nih.govacs.org

Computational chemistry, particularly Density Functional Theory (DFT), can complement experimental findings by:

Mapping Potential Energy Surfaces: To calculate the activation barriers for different possible pathways and predict product regioselectivity. researchgate.net

Visualizing Transition States: To understand the geometry and electronic structure of the highest-energy points along the reaction coordinate. researchgate.net

Elucidating Catalyst Roles: To model how a catalyst interacts with the substrate and facilitates bond-making and bond-breaking events. rsc.orgosti.gov

For this compound, this integrated approach could be applied to answer key questions, such as understanding the regioselectivity in C-H functionalization reactions (e.g., why the 8-methyl group is activated) and elucidating the mechanism of novel, metal-free cyclization reactions. rsc.orgfrontiersin.org Such studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for future applications. researchgate.netnih.gov

Expanded Utility in Materials Science and Interdisciplinary Applications via Rational Design Principles

The unique electronic and structural features of the this compound scaffold make it a promising candidate for applications in materials science. researchgate.net The quinoline core itself is an electron-accepting aromatic heterocycle found in functional materials. researchgate.netwikipedia.org The strategic incorporation of fluorine and iodine atoms allows for the fine-tuning of its properties for specific applications.

Organic Electronics: Quinoline derivatives are known to possess semiconducting and luminescent properties, making them attractive for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netuconn.edu

Fluorine's Role: The highly electronegative fluorine atom can modulate the HOMO/LUMO energy levels of the molecule, which is critical for designing efficient charge-transporting and emissive materials. Fluoroquinolones have also been investigated for their enhanced pharmacological properties, which can sometimes be linked to modified electronic characteristics. indexcopernicus.com

Iodine's Role: The heavy iodine atom can promote intersystem crossing via the heavy-atom effect, potentially leading to applications in phosphorescent OLEDs (PhOLEDs). Furthermore, iodine can influence the self-assembly of organic molecules on surfaces and enhance the refractive index of organic semiconductors. acs.orgnih.gov

Coordination Polymers and Frameworks: The nitrogen atom in the quinoline ring and potentially other introduced functional groups can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have applications in gas storage, catalysis, and sensing. The specific substituents on the quinoline ring would dictate the topology and properties of the resulting framework.

Rational Design: Future research should employ rational design principles to tailor the properties of this compound derivatives. This involves a feedback loop where computational modeling predicts the properties of hypothetical derivatives, which are then synthesized and characterized experimentally. For example, DFT calculations could predict how adding different aryl groups at the 5-position (via Suzuki coupling) would alter the emission wavelength, allowing for the targeted design of blue, green, or red emitters for OLEDs. The presence of iodine also opens the door to creating iodinated organic compounds which are of interest in environmental science and materials chemistry. wikipedia.orgacs.org

By systematically exploring these research directions, the full potential of this compound as a versatile building block in chemistry and materials science can be realized.

Q & A

Q. What safety protocols are critical when handling iodinated and fluorinated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.